molecular formula C17H23NO2 B5116774 [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile CAS No. 6000-14-2

[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile

Cat. No. B5116774
CAS RN: 6000-14-2
M. Wt: 273.37 g/mol
InChI Key: OUPPYFQFNVASQA-UHFFFAOYSA-N
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Description

[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile, also known as EMA401, is a small molecule drug that has shown potential in treating chronic pain. It was developed by Spinifex Pharmaceuticals and is currently in clinical trials.

Mechanism of Action

[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile works by selectively blocking the AT2R, which is found predominantly in the nervous system. This receptor is involved in pain signaling and inflammation, and its activation has been shown to reduce these processes. By blocking the AT2R, [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile reduces pain signaling and inflammation, leading to pain relief.
Biochemical and Physiological Effects
[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile has been shown to have several biochemical and physiological effects. It reduces pain signaling and inflammation by blocking the AT2R, which is involved in these processes. It also has a neuroprotective effect, which may be beneficial in treating neuropathic pain.

Advantages and Limitations for Lab Experiments

[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its potential use in treating chronic pain, making it a well-established target for research. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile. One area of interest is its potential use in combination with other pain medications to enhance their efficacy. Another area of research is the development of more potent and selective AT2R blockers that may have even greater pain-relieving effects. Additionally, further studies are needed to fully understand the long-term safety and efficacy of [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile in treating chronic pain.

Synthesis Methods

The synthesis of [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile involves several steps, including the coupling of 2-methoxybenzaldehyde with 2-ethyl-2-methyl-1,3-propanediol followed by cyclization with acetic anhydride. The resulting product is then treated with acetonitrile and purified to obtain [2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile.

Scientific Research Applications

[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile has been studied extensively for its potential use in treating chronic pain, particularly neuropathic pain. It works by targeting a specific receptor called the angiotensin II type 2 receptor (AT2R) in the nervous system. AT2R activation has been shown to reduce pain signaling and inflammation, making it a promising target for pain management.

properties

IUPAC Name

2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-4-16(2)13-17(9-11-18,10-12-20-16)14-7-5-6-8-15(14)19-3/h5-8H,4,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPPYFQFNVASQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)(CC#N)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387079
Record name [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6000-14-2
Record name [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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